5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
- Oxidize the resulting pyrazole derivative using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid group.
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Step 1: Formation of the hydrazone
- React 4-methylphenylhydrazine with ethyl acetoacetate in ethanol under reflux conditions to form the hydrazone intermediate.
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Step 2: Cyclization
- Cyclize the hydrazone intermediate by heating with a suitable acid catalyst, such as hydrochloric acid, to form the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives at the carboxylic acid position.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting cellular processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the 4-methyl group, which may affect its biological activity.
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and interactions.
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Features a methoxy group, which can influence its solubility and pharmacokinetic properties.
Uniqueness
The presence of the 4-methylphenyl group in 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid imparts unique steric and electronic properties, potentially enhancing its binding affinity to specific biological targets and improving its pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQYFHSZSHAOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404251 |
Source
|
Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-93-4 |
Source
|
Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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